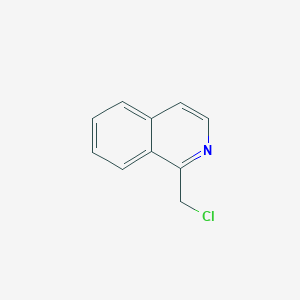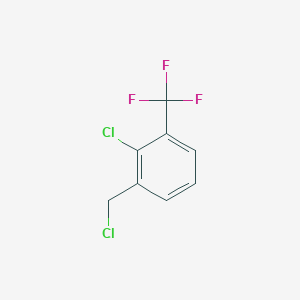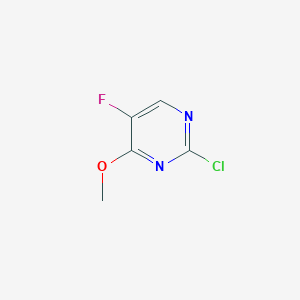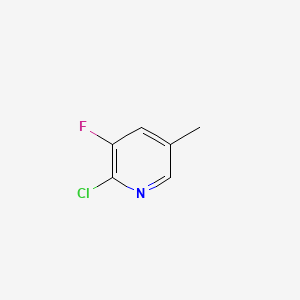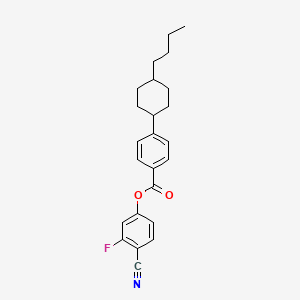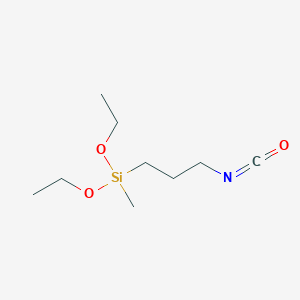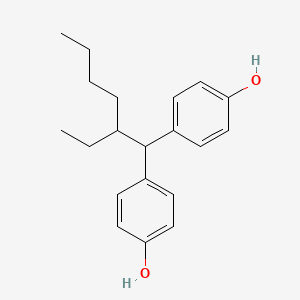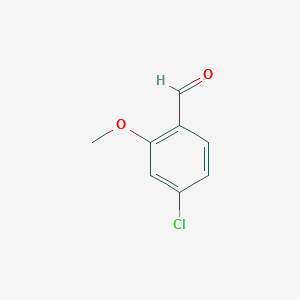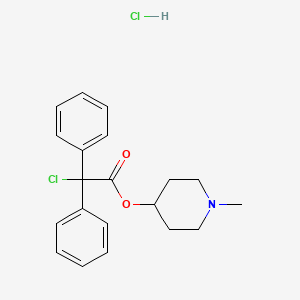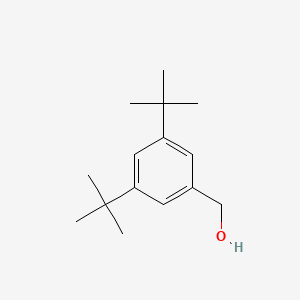
3,5-Di-tert-butylbenzyl Alcohol
Descripción general
Descripción
“3,5-Di-tert-butylbenzyl Alcohol” is a chemical compound with the molecular formula C15H24O and a molecular weight of 220.36 . It appears as a white to almost white powder or crystal .
Chemical Reactions Analysis
While specific chemical reactions involving “3,5-Di-tert-butylbenzyl Alcohol” are not available, it’s important to note that alcohols, in general, can undergo a variety of reactions. These include dehydration to form alkenes, oxidation to form aldehydes, ketones, or carboxylic acids, and substitution to form alkyl halides .
Physical And Chemical Properties Analysis
“3,5-Di-tert-butylbenzyl Alcohol” is a solid at 20°C . . The melting point ranges from 59.0 to 63.0°C .
Aplicaciones Científicas De Investigación
Antioxidant and Stabilizer Applications :
- 3,5-Di-tert-butylbenzyl Alcohol derivatives, specifically 1,3,5-tris(4-hydroxy-3,5-di-tert-butylbenzyl)cyanuric acid, have been designed as antioxidants for polyolefins. Their transformation during reactions with tert-butylperoxyls and the impact on the oxidation of tetralin and isotactic polypropylene have been studied (Lerchová & Pospíšil, 1974).
Catalytic Applications :
- The compound has been used in solid-phase catalytic oxidation systems, such as the transformation of 2-hydroxy-3,5-di-tert-butylbenzyl alcohol to 2-hydroxy-3,5-di-tert-butylbenzaldehyde using MnO2-NaOH, demonstrating its potential in catalytic processes (Dokukina et al., 1994).
Chromatographic Applications :
- 4-hydroxy-3,5-di-tert-butylbenzyl alcohol (HBBA) has been evaluated as a combined antioxidant tail-reducer for packed-column gas-liquid chromatography. Its efficiency in surface deactivation of chromatographic supports has been studied, offering insights into its potential use in analytical chemistry (Evans & Pearmain, 1991).
Complex Formation and Molecular Interaction Studies :
- Research on the structure of the 4-tert-butylbenzyl alcohol–β-cyclodextrin complex has shed light on the geometric features of β-cyclodextrin dimeric complexes, which is significant for understanding molecular interactions in various chemical and biological processes (Mentzafos et al., 1991).
Polymer Science :
- The compound has been studied in the context of polymer science, particularly in the polymerization behavior of monomeric antioxidants like 3,5-di-tert-butyl-4-hydroxy-benzylmethacrylate. Such studies are crucial for the development of new polymer materials with enhanced properties (Munteanu et al., 1985).
Synthetic Chemistry :
- In synthetic chemistry, the electrochemical oxidation of 3,5-di-tert-butylcatechol in the presence of 2-methoxybenzylamine has been explored to synthesize benzoxazole derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Salehzadeh & Nematollahi, 2014).
Material Science :
- In material science, research on the melt-grafting of maleimides with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol onto polypropylene highlights its application in modifying material properties, particularly in enhancing the antioxidant properties of polymers (Kim & Lee, 2003).
Propiedades
IUPAC Name |
(3,5-ditert-butylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-14(2,3)12-7-11(10-16)8-13(9-12)15(4,5)6/h7-9,16H,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHRNYPVNFGNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)CO)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506016 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-tert-butylbenzyl Alcohol | |
CAS RN |
77387-57-6 | |
| Record name | (3,5-Di-tert-butylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-hydroxy-3,5-di-tert-butylbenzyl alcohol in gas-liquid chromatography?
A: 4-hydroxy-3,5-di-tert-butylbenzyl alcohol shows promise as a combined antioxidant and tail-reducer in packed-column gas-liquid chromatography []. While the exact mechanism of action requires further investigation, its presence likely minimizes oxidative degradation of analytes during the separation process, leading to improved peak shapes and potentially enhanced analytical accuracy.
Q2: Can 3,5-di-tert-butylbenzyl alcohol be catalytically oxidized?
A: Yes, research indicates that 3,5-di-tert-butylbenzyl alcohol can undergo solid-phase catalytic oxidation []. The specific conditions and catalysts employed significantly influence the reaction products and selectivity. Further research into optimizing this catalytic process could uncover valuable synthetic pathways and applications for this compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

